molecular formula C19H19N3O5S B2715601 4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 459415-63-5

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2715601
M. Wt: 401.44
InChI Key: FZEDKXOPWINMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of sulfamethoxazole . Sulfamethoxazole is a sulfonamide antibiotic that interferes with bacterial folic acid synthesis and growth by blocking the conversion of PABA to the coenzyme dihydrofolic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide, has been analyzed . The five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .

Scientific Research Applications

Biological Activities and Applications

  • Analgesic and Anti-inflammatory Properties : Sulfamethoxazole derivatives, sharing a similar structural motif with 4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, have demonstrated significant analgesic and anti-inflammatory activities. These compounds have shown promising results in various biological assays, indicating potential applications in pain and inflammation management (Sahoo et al., 2020).

  • Antimicrobial Activity : The antibacterial and antifungal properties of sulfamethoxazole derivatives have been explored, with certain compounds exhibiting activity against resistant strains of Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. This suggests their potential use in treating infections caused by these pathogens (Sahoo et al., 2020).

  • Environmental Applications : The abiotic transformation of sulfamethoxazole under denitrifying conditions highlights its persistence in water systems and the formation of transformation products. This study provides insight into the environmental behavior of sulfamethoxazole derivatives and underscores the importance of considering such transformation products in environmental monitoring and assessment (Nödler et al., 2012).

Material Science and Coating Applications

  • Flame Retardant and Antimicrobial Coatings : Research into sulfonamide (Schiff base) ligands and their copper metal complexes has revealed their efficacy as flame retardant and antimicrobial additives in polyurethane varnishes. These findings open avenues for the development of safer and more effective surface coatings for various materials (El‐Wahab et al., 2020).

Antioxidant and Antibacterial Properties

  • Antioxidant and Antibacterial Studies : The synthesis and characterisation of 4,5-dihydro-1,3,4-oxadiazole-2-thiones and their derivatives have shown good antibacterial activity against Staphylococcus aureus, alongside potent antioxidant properties. These compounds, by virtue of their structural elements, could serve as models for designing new antioxidants and antibacterials (Karanth et al., 2019).

Future Directions

A study has explored the anticancer and antimicrobial properties of novel sulfamethoxazole derivatives . This suggests potential future directions in the development of new drugs based on the sulfamethoxazole structure .

properties

IUPAC Name

4-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-16-8-4-14(5-9-16)19(23)20-15-6-10-17(11-7-15)28(24,25)22-18-12-13(2)27-21-18/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDKXOPWINMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

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